2-Amino-5-bromo-3-fluorophenol

Catalog No.
S848356
CAS No.
186309-73-9
M.F
C6H5BrFNO
M. Wt
206.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-3-fluorophenol

CAS Number

186309-73-9

Product Name

2-Amino-5-bromo-3-fluorophenol

IUPAC Name

2-amino-5-bromo-3-fluorophenol

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

InChI

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2

InChI Key

SDDCVDYTJPRZIY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)N)F)Br

Canonical SMILES

C1=C(C=C(C(=C1O)N)F)Br

2-Amino-5-bromo-3-fluorophenol (CAS: 186309-73-9) is a tetra-substituted aromatic building block heavily utilized in pharmaceutical manufacturing for the rapid assembly of complex heterocycles. Its structure features an ortho-aminophenol motif, which is essential for the direct, one-step synthesis of benzoxazole cores. The strategic placement of a bromine atom at the 5-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, while the 3-fluoro substituent modulates the physicochemical properties—such as pKa, lipophilicity, and metabolic stability—of downstream active pharmaceutical ingredients (APIs) [1]. This specific combination of reactive sites makes it a critical procurement choice for medicinal chemistry programs targeting central nervous system disorders and oncology.

Substituting 2-Amino-5-bromo-3-fluorophenol with closely related analogs fundamentally disrupts both synthetic workflows and downstream API performance. If a buyer opts for the non-fluorinated analog, 2-amino-5-bromophenol, the resulting benzoxazole derivatives will lack the specific fluorine-induced conformational locking and metabolic stability required for target binding, altering the pharmacological profile and increasing susceptibility to clearance[1]. Conversely, utilizing a non-aminated precursor such as 4-bromo-2-fluorophenol requires introducing the amine via multi-step nitration and reduction sequences. This introduces hazardous reagents into the manufacturing process and significantly reduces the overall yield of the critical benzoxazole core, making generic substitution inefficient for advanced drug development [2].

One-Step Benzoxazole Cyclization Efficiency

The ortho-aminophenol structure of 2-Amino-5-bromo-3-fluorophenol enables direct, one-step cyclization with orthoesters (e.g., 1,1,1-triethoxyethane) to form 6-bromo-4-fluoro-2-alkylbenzoxazoles. In established synthetic routes for SMA drug candidates, this reaction achieves yields exceeding 85% under mild acidic conditions [1]. In contrast, starting from a non-aminated baseline like 4-bromo-2-fluorophenol requires a three-step sequence (nitration, reduction, cyclization) that typically yields less than 40% overall and introduces significant safety overhead.

Evidence DimensionOverall yield for benzoxazole core synthesis
Target Compound Data>85% yield in a single step
Comparator Or Baseline4-Bromo-2-fluorophenol (<40% yield across 3 steps)
Quantified Difference>2x higher overall yield and elimination of 2 synthetic steps
ConditionsReaction with 1,1,1-triethoxyethane and TFA at room temperature

Procuring the pre-aminated compound eliminates hazardous nitration steps and dramatically increases throughput for benzoxazole library generation.

Cross-Coupling Reactivity via the 5-Bromo Handle

The presence of the bromine atom at the 5-position provides a highly reactive site for late-stage functionalization. Following benzoxazole formation, the 6-bromo intermediate undergoes efficient palladium-catalyzed borylation (using bis(pinacolato)diboron) or direct Suzuki-Miyaura cross-coupling. Bromides inherently exhibit significantly faster oxidative addition rates compared to chlorinated analogs, allowing for milder reaction conditions (e.g., 80-100°C) and minimizing degradation of sensitive functional groups [1]. Substituting with 2-amino-5-chloro-3-fluorophenol necessitates harsher conditions and specialized ligands to achieve comparable conversions.

Evidence DimensionReactivity in Pd-catalyzed cross-coupling
Target Compound DataHigh conversion at mild temperatures (80-100°C)
Comparator Or Baseline2-Amino-5-chloro-3-fluorophenol (requires >110°C and specialized ligands)
Quantified DifferenceSignificantly lower activation energy for oxidative addition
ConditionsPd-catalyzed borylation or Suzuki coupling

The bromo substituent ensures high-yielding downstream functionalization, which is critical for the cost-effective scale-up of complex APIs.

Pharmacokinetic Modulation via the 3-Fluoro Substituent

In the context of pharmaceutical development, the 3-fluoro substituent on this building block translates to a 4-fluoro position on the resulting benzoxazole core. This specific fluorination pattern is critical for modulating the pKa of the molecule and enhancing its metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation [1]. When compared to derivatives synthesized from the non-fluorinated comparator, 2-amino-5-bromophenol, the fluorinated APIs demonstrate enhanced pharmacokinetic profiles, including the blood-brain barrier penetration necessary for treating central nervous system conditions.

Evidence DimensionMetabolic stability and target binding affinity of downstream APIs
Target Compound DataTargeted pKa and enhanced resistance to oxidative metabolism
Comparator Or Baseline2-Amino-5-bromophenol (non-fluorinated analog)
Quantified DifferenceIncreased metabolic half-life and improved CNS penetration
ConditionsIn vivo pharmacokinetic models for SMN2 splicing modulators

The precise 3-fluoro substitution is non-negotiable for achieving the required efficacy and half-life in advanced neurological and oncological drug candidates.

Synthesis of SMN2 Splicing Modulators for Spinal Muscular Atrophy

2-Amino-5-bromo-3-fluorophenol is the premier building block for synthesizing the 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole core found in advanced SMN2 splicing modulators. Its specific substitution pattern allows for rapid cyclization and subsequent cross-coupling to generate orally active compounds capable of crossing the blood-brain barrier [1].

Development of PTPN1/2 Inhibitors for Tumor Immunotherapy

In the rapidly advancing field of oncology, this compound serves as a critical precursor for the development of PTPN1/2 inhibitors. The fluorinated benzoxazole or related heterocyclic cores derived from this building block are essential for achieving the precise binding conformation required to inhibit these challenging phosphatase targets [2].

Library Generation for VAP-1 Inhibitor Discovery

For medicinal chemistry programs targeting Vascular Adhesion Protein-1 (VAP-1), this compound enables the efficient generation of diverse 2-substituted benzoxazole libraries. The 5-bromo handle allows for late-stage diversification via Suzuki coupling, streamlining the discovery of potent anti-inflammatory and anti-fibrotic agents [3].

XLogP3

1.7

Dates

Last modified: 08-16-2023

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